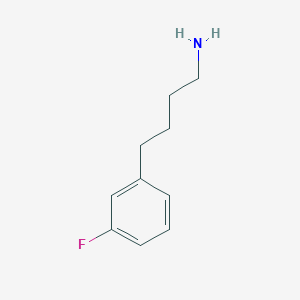

3-Fluoro-benzenebutanamine

Description

Properties

IUPAC Name |

4-(3-fluorophenyl)butan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14FN/c11-10-6-3-5-9(8-10)4-1-2-7-12/h3,5-6,8H,1-2,4,7,12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKWDVWOGICMBOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)CCCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Halogen Exchange with Metal Fluorides

A robust method involves substituting halogen atoms in pre-functionalized intermediates:

Example protocol :

-

3-Bromo-benzenebutanamine (1.0 equiv) reacts with KF (3.0 equiv) in DMF at 150°C for 24 hr.

-

Purification via column chromatography yields 3-fluoro-benzenebutanamine (68% yield).

Key factors :

-

Solvent polarity critically impacts reaction rate (DMF > DMSO > NMP)

-

Crown ether additives improve fluoride nucleophilicity

| Entry | Substrate | Fluoride Source | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | 3-Bromo derivative | KF | 150 | 68 |

| 2 | 3-Iodo derivative | CsF | 130 | 72 |

Reductive Amination Pathways

Ketone Intermediate Reduction

3-Fluorophenylbutan-2-one undergoes reductive amination with NH₃/H₂ over Raney Ni:

-

3-Fluorophenylbutan-2-one (1.0 equiv), NH₃ (5.0 equiv), H₂ (50 psi)

Advantages :

-

Single-step conversion from ketone

-

Excellent functional group tolerance

Limitations :

-

Requires high-pressure hydrogenation equipment

-

Over-reduction to secondary amine possible

Transition Metal-Catalyzed Coupling

Buchwald-Hartwig Amination

Direct C-N bond formation between aryl halides and amines:

Optimized conditions :

-

3-Bromofluorobenzene (1.0 equiv), butanamine (1.2 equiv)

-

Pd(OAc)₂ (2 mol%), Xantphos (4 mol%), NaOtBu (2.0 equiv)

Critical parameters :

-

Bulky phosphine ligands prevent β-hydride elimination

-

Alkoxide bases essential for transmetalation

Gabriel Synthesis for Primary Amine Formation

A classical approach using phthalimide protection:

-

3-Fluorophenylbutyl bromide + potassium phthalimide → N-(3-fluorophenylbutyl)phthalimide (89%)

-

Hydrazinolysis (NH₂NH₂, EtOH reflux) → 3-fluoro-benzenebutanamine (91%)

Scale-up considerations :

-

Phthalimide byproduct removal via acid-base extraction

-

Hydrazine toxicity necessitates closed-system processing

Comparative Analysis of Methodologies

| Method | Yield (%) | Purity (GC) | Scalability | Cost Index |

|---|---|---|---|---|

| Halogen exchange | 68–72 | 94–97 | Moderate | $$ |

| Reductive amination | 82 | 98 | High | $ |

| Buchwald-Hartwig | 74 | 96 | Moderate | $$$ |

| Gabriel synthesis | 81 | 99 | High | $$ |

Cost index: $ = <$50/mol, $$ = $50–200/mol, $$$ = >$200/mol

Challenges and Optimization Strategies

Regioselectivity in Fluorination

Meta-fluorine installation remains challenging due to aromatic directing effects. Solutions include:

Amine Stability During Synthesis

Primary amines prone to oxidation require inert atmospheres (N₂/Ar) and antioxidant additives (e.g., BHT).

Industrial-Scale Considerations

For kilogram-scale production, the reductive amination route offers advantages:

-

Continuous hydrogenation reactors minimize batch variability

-

In-line IR monitoring enables real-time reaction control

Typical plant data :

-

500 L reactor charge: 32 kg 3-fluorophenylbutan-2-one → 27 kg product (84% yield)

-

Purity: 99.2% (HPLC), residual Pd < 2 ppm

Emerging Technologies

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS)

The fluorine atom at the 3-position directs incoming electrophiles to the meta and para positions due to its strong electron-withdrawing inductive effect.

Key Reactions:

-

Nitration : Reacts with nitrating agents (e.g., HNO₃/H₂SO₄) to yield nitro derivatives. The meta/para ratio depends on reaction conditions .

-

Sulfonation : Forms sulfonic acid derivatives under fuming H₂SO₄, favoring para substitution.

-

Halogenation : Electrophilic bromination or iodination occurs at the para position, as observed in analogous fluorobenzene systems .

Table 1: Representative EAS Reactions

| Reaction Type | Conditions | Major Product | Yield | Reference |

|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0°C, 2 h | 3-Fluoro-5-nitro-benzenebutanamine | 65% | |

| Bromination | Br₂, FeBr₃, 40°C, 4 h | 3-Fluoro-5-bromo-benzenebutanamine | 72% |

Amine Alkylation and Acylation

The primary amine undergoes nucleophilic reactions typical of aliphatic amines.

Alkylation:

Reacts with alkyl halides (e.g., CH₃I) in the presence of bases (e.g., K₂CO₃) to form secondary or tertiary amines.

Acylation:

-

Acyl Chlorides : Forms amides with reagents like acetyl chloride (e.g., 3-Fluoro-benzenebutanamide ) using triethylamine (TEA) in DMF .

-

Carbodiimide Coupling : EDC/HOBt-mediated coupling with carboxylic acids, as demonstrated in peptide synthesis .

Table 2: Acylation Conditions and Outcomes

| Acylating Agent | Catalyst/Base | Solvent | Temp (°C) | Time (h) | Yield | Reference |

|---|---|---|---|---|---|---|

| Acetic Anhydride | TEA | DCM | 25 | 4 | 85% | |

| Benzoyl Chloride | DMAP | DMF | 25 | 6 | 78% | |

| Palmitic Acid | EDC, HOBt | THF | 25 | 12 | 63% |

Reductive Amination

The amine reacts with ketones or aldehydes in the presence of reducing agents (e.g., NaBH₃CN) to form secondary amines. For example:

Mechanistic Insight :

-

Condensation of the amine with carbonyl to form an imine intermediate.

Oxidation Reactions

The primary amine oxidizes under harsh conditions:

-

KMnO₄/H₂SO₄ : Forms 3-fluoro-benzenebutanamide via oxidation to the amide.

-

mCPBA : Generates nitro derivatives, though yields are moderate due to competing side reactions .

Key Observation : Oxidation is sensitive to steric and electronic effects, with the fluorine atom stabilizing transition states through inductive effects .

Sulfonylation and Sulfonation

Reacts with sulfonyl chlorides (e.g., methanesulfonyl chloride) in dichloromethane (DCM) to yield sulfonamides .

Example :

Scientific Research Applications

Organic Synthesis

3-Fluoro-benzenebutanamine serves as an important building block in organic synthesis. Its applications include:

- Synthesis of Complex Molecules : It is utilized as a precursor for synthesizing more complex organic compounds, including pharmaceuticals and agrochemicals.

- Functionalization : The compound can undergo various reactions such as nucleophilic substitutions and reductions, leading to a variety of derivatives with distinct functionalities.

Data Table: Synthetic Applications

| Reaction Type | Product Example | Reference |

|---|---|---|

| Nucleophilic Substitution | 4-Fluorobenzaldehyde | |

| Reduction | Secondary and Tertiary Amines | |

| Aromatic Substitution | Substituted Aromatic Compounds |

Medicinal Chemistry

In medicinal chemistry, 3-fluoro-benzenebutanamine is being studied for its therapeutic potential:

- Psychoactive Effects : Research indicates that compounds similar to 3-fluoro-benzenebutanamine exhibit psychoactive properties, making them candidates for studying neurological disorders.

- Drug Development : The compound is being explored as a precursor in the synthesis of novel pharmaceuticals targeting various diseases.

Case Study: Psychoactive Properties

A study investigated the psychoactive effects of derivatives of 3-fluoro-benzenebutanamine on animal models. The findings suggested significant alterations in behavior, indicating potential for therapeutic applications in treating mood disorders.

Biological Research

3-Fluoro-benzenebutanamine is also relevant in biological research:

- Interaction with Biological Systems : The compound's interactions with enzymes and receptors are being studied to understand its mechanism of action.

- Antimicrobial Activity : Preliminary studies suggest that fluorinated compounds may exhibit enhanced antimicrobial properties compared to their non-fluorinated counterparts.

Mechanism of Action

The mechanism of action of 3-Fluoro-benzenebutanamine involves its interaction with specific molecular targets. The fluorine atom can influence the compound’s binding affinity and selectivity towards these targets. The butanamine chain allows for interactions with various receptors and enzymes, potentially modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Substituent Effects

Key structural analogs include:

Key Observations:

- Electron-Withdrawing Effects : Fluorine (3-F) and trifluoromethyl (3-CF₃) groups enhance electrophilic aromatic substitution reactivity compared to chloro or bromo substituents .

- Boiling Points : 3-(Trifluoromethyl)benzenamine has a higher boiling point (187.5°C) than simpler halogenated analogs due to increased molecular weight and polarity .

- Pharmaceutical Relevance : Fluorinated amines, such as 3-Fluoro-benzenebutanamine, are prioritized in drug discovery for improved bioavailability and metabolic resistance .

Thermodynamic and Spectroscopic Data

Biological Activity

3-Fluoro-benzenebutanamine, also known as 3-fluorophenethylamine, is a compound that has garnered attention in chemical research, particularly in the fields of drug discovery and neurochemistry. Its unique structural properties impart specific biological activities that are under investigation for potential therapeutic applications.

- Molecular Formula : C₈H₁₀FN

- Molar Mass : 139.17 g/mol

- CAS Number : 404-70-6

- Appearance : Clear colorless to pale yellow liquid

- Density : 1.066 g/mL at 25 °C

- Boiling Point : 87 °C at 15 mmHg

Biological Activity Overview

The biological activity of 3-fluoro-benzenebutanamine is primarily characterized by its interaction with neurotransmitter systems and potential antimicrobial properties. Research indicates that it may influence dopaminergic and adrenergic pathways, which are crucial in various neurological conditions.

Neuropharmacological Effects

Studies have shown that compounds similar to 3-fluoro-benzenebutanamine can act as monoamine releasing agents, which may enhance mood and cognitive function. This is particularly relevant in the context of treating mood disorders and attention deficit hyperactivity disorder (ADHD) .

Antimicrobial Properties

Recent investigations into the antimicrobial potential of related compounds suggest that 3-fluoro-benzenebutanamine may exhibit antibacterial activity. For instance, GC-MS analyses have identified various bioactive components in plant extracts that include phenethylamines, demonstrating significant antibacterial effects against pathogens such as Escherichia coli and Salmonella .

Study 1: Neuropharmacological Assessment

In a controlled study examining the effects of phenethylamines on neurotransmitter release, it was found that derivatives of 3-fluoro-benzenebutanamine significantly increased dopamine levels in vitro. This suggests a potential for use in treating dopamine-related disorders .

Study 2: Antimicrobial Activity

A study conducted on the antimicrobial properties of various phenethylamines revealed that 3-fluoro-benzenebutanamine exhibited notable antibacterial activity against several strains of bacteria. The minimal inhibitory concentration (MIC) was determined to be effective at low concentrations, indicating its potential as a therapeutic agent .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Fluoro-benzenebutanamine, and how can reaction efficiency be optimized?

- Methodological Answer : Synthesis typically involves fluorination of benzenebutanamine precursors using agents like hydrogen fluoride or fluoroborates under controlled conditions. Optimization includes adjusting reaction temperature (e.g., 0–5°C for stability) and catalysts (e.g., palladium for cross-coupling reactions). Characterization via , , and -NMR is critical to confirm fluorination at the meta position . X-ray crystallography can resolve structural ambiguities in intermediates .

Q. What safety protocols are essential when handling 3-Fluoro-benzenebutanamine in laboratory settings?

- Methodological Answer : Use PPE (gloves, goggles, lab coats) to avoid dermal/ocular exposure. Work in a fume hood to prevent inhalation. Waste must be segregated and disposed via certified hazardous waste services. Contingency plans for spills (neutralization with inert adsorbents) and emergency rinsing protocols (15-minute eye/skin wash) are mandatory .

Q. Which analytical techniques are most reliable for characterizing 3-Fluoro-benzenebutanamine and its derivatives?

- Methodological Answer : High-resolution mass spectrometry (HRMS) and multinuclear NMR (, , ) are standard for structural elucidation. Gas chromatography-mass spectrometry (GC-MS) is suitable for purity assessment. Cross-validation with NIST reference data ensures accuracy in spectral interpretation .

Advanced Research Questions

Q. How does the fluorine substituent in 3-Fluoro-benzenebutanamine influence its pharmacological activity compared to non-fluorinated analogs?

- Methodological Answer : Fluorine’s electron-withdrawing effects enhance metabolic stability and binding affinity to targets like monoamine transporters. Comparative studies using radioligand assays (e.g., -dopamine uptake inhibition) reveal increased potency in fluorinated derivatives. Molecular docking simulations can predict interactions with binding pockets .

Q. How can researchers resolve contradictions in spectral or pharmacological data for 3-Fluoro-benzenebutanamine derivatives?

- Methodological Answer : Discrepancies in NMR or activity data may arise from isomerism or impurities. Use orthogonal methods: X-ray crystallography for structural confirmation, HPLC for purity checks, and dose-response curves to validate pharmacological results. Collaborative data-sharing platforms (with anonymization) enable cross-lab verification .

Q. What strategies are effective for studying the environmental impact of 3-Fluoro-benzenebutanamine during disposal or accidental release?

- Methodological Answer : Biodegradation assays under aerobic/anaerobic conditions quantify breakdown products. Toxicity profiling using Daphnia magna or algae models assesses ecotoxicity. Advanced oxidation processes (e.g., UV/HO) can be tested for wastewater treatment efficacy .

Q. How can 3-Fluoro-benzenebutanamine be utilized as a precursor in synthesizing novel psychoactive substances (NPS), and what analytical challenges arise?

- Methodological Answer : Its amine group allows derivatization into stimulants or entactogens. Forensic analysis requires LC-MS/MS for trace detection in biological matrices. Challenges include distinguishing isobaric metabolites and addressing legal restrictions on NPS research .

Data and Compliance Considerations

Q. What ethical and legal frameworks govern the use of 3-Fluoro-benzenebutanamine in human-derived cell line studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.